tert-Butyl crotonate
Overview
Description
tert-Butyl crotonate: is an organic compound with the molecular formula C8H14O2. It is an ester derived from crotonic acid and tert-butyl alcohol. This compound is known for its applications in organic synthesis and polymer chemistry due to its unique structural properties.
Mechanism of Action
Target of Action
Tert-Butyl crotonate is a chemical compound with the empirical formula C8H14O2
Mode of Action
It is known that the compound can participate in anionic polymerization
Biochemical Pathways
This compound is involved in the synthesis of thermally stable polymers through anionic polymerization . The polymers bearing tert-butyl groups have been found to decompose via a two-step mechanism, resulting in the formation of poly(crotonic acid) accompanied with elimination of corresponding olefins from the ester groups . .
Action Environment
This compound is a flammable liquid and can cause serious eye damage . It should be stored in a well-ventilated place and kept cool . Environmental factors such as temperature and exposure to air can influence the compound’s action, efficacy, and stability. For instance, it has a flash point of 23 °C , indicating that it can ignite at relatively low temperatures.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl crotonate can be synthesized through the esterification of crotonic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, this compound is produced using similar esterification techniques but on a larger scale. The process involves the continuous feeding of crotonic acid and tert-butyl alcohol into a reactor, along with the acid catalyst. The reaction mixture is then heated to the appropriate temperature to achieve esterification. The product is subsequently purified through distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl crotonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form crotonic acid and tert-butyl alcohol.
Polymerization: It can undergo anionic polymerization to form polymers with unique properties. This reaction is typically initiated using strong bases such as alkyl lithium compounds.
Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Polymerization: Strong bases like alkyl lithium, anhydrous conditions.
Substitution: Various nucleophiles, appropriate solvents.
Major Products Formed:
Hydrolysis: Crotonic acid, tert-butyl alcohol.
Polymerization: Polymers with substituted methylene structures.
Substitution: Various substituted crotonates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl crotonate is used as a monomer in the synthesis of polymers with unique thermal and mechanical properties. These polymers find applications in coatings, adhesives, and advanced materials.
Biology and Medicine: While specific biological applications of this compound are limited, its derivatives and related compounds are studied for potential use in drug delivery systems and as intermediates in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for various organic synthesis processes. Its ability to undergo polymerization makes it valuable in the manufacture of high-performance materials.
Comparison with Similar Compounds
- Methyl crotonate
- Ethyl crotonate
- Isopropyl crotonate
Comparison: tert-Butyl crotonate is unique among crotonate esters due to the presence of the bulky tert-butyl group. This group provides steric hindrance, which affects the reactivity and polymerization behavior of the compound. Compared to methyl and ethyl crotonates, this compound forms polymers with higher thermal stability and unique mechanical properties. The steric effects also influence the hydrolysis and substitution reactions, making this compound less reactive in certain conditions compared to its smaller counterparts.
Properties
IUPAC Name |
tert-butyl (E)-but-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-5-6-7(9)10-8(2,3)4/h5-6H,1-4H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSPZGZEUDEIQM-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401033020 | |
Record name | 2-Methyl-2-propanyl (2E)-2-butenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401033020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3246-27-3, 79218-15-8 | |
Record name | tert-Butyl 2-butenoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003246273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyl (2E)-2-butenoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079218158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-2-propanyl (2E)-2-butenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401033020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2-butenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.838 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | tert-Butyl Crotonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | tert-butyl (2E)-2-butenoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMM9GBT5XV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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